
Histamine, 5-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histamine, 5-bromo- is a brominated derivative of histamine, a biogenic amine involved in various physiological processes. The chemical formula for Histamine, 5-bromo- is C5H8BrN3, and it is known for its role in modulating immune responses, acting as a neurotransmitter, and influencing gastric acid secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Histamine, 5-bromo- can be synthesized through the bromination of histamine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as chloroform or carbon tetrachloride, under reflux conditions .
Industrial Production Methods: Industrial production of Histamine, 5-bromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Histamine, 5-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted histamine derivatives with various functional groups.
- Oxidized or reduced forms of Histamine, 5-bromo-.
Wissenschaftliche Forschungsanwendungen
Histamine, 5-bromo- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in modulating immune responses and as a neurotransmitter.
Medicine: Investigated for potential therapeutic applications in treating allergic reactions and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and as a reagent in chemical synthesis
Wirkmechanismus
Histamine, 5-bromo- exerts its effects by interacting with histamine receptors, particularly H1 and H2 receptors. These interactions lead to various physiological responses, including vasodilation, increased capillary permeability, and stimulation of gastric acid secretion. The compound’s brominated structure may enhance its binding affinity and specificity for these receptors .
Vergleich Mit ähnlichen Verbindungen
Histamine: The parent compound, involved in numerous physiological processes.
5-Chlorohistamine: Another halogenated derivative with similar properties.
5-Iodohistamine: An iodinated analogue with distinct chemical behavior.
Uniqueness: Histamine, 5-bromo- is unique due to its bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s stability and binding affinity compared to other halogenated derivatives .
Eigenschaften
Molekularformel |
C5H8BrN3 |
|---|---|
Molekulargewicht |
190.04 g/mol |
IUPAC-Name |
2-(4-bromo-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H8BrN3/c6-5-4(1-2-7)8-3-9-5/h3H,1-2,7H2,(H,8,9) |
InChI-Schlüssel |
IDMAMVSNTMUBNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1)CCN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




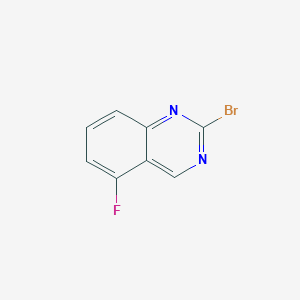
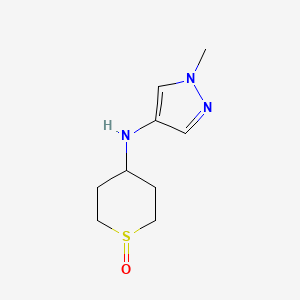
![8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)
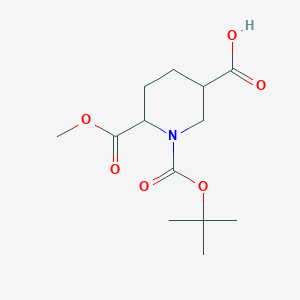
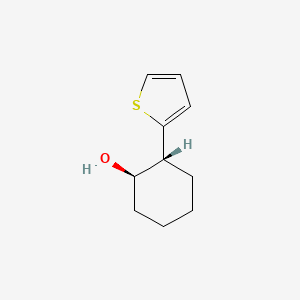
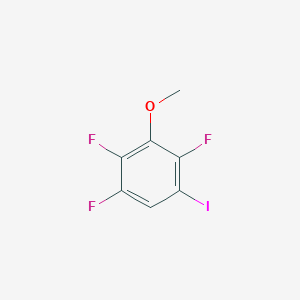

![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)


![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)

